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Compound of Interest
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Get Quote
\ J

Executive Summary

This technical guide provides a comprehensive spectral analysis of 2-Acetoxybutyrophenone
(CAS: 21550-10-7), a structural analog often encountered in the development of prodrugs and
functionalized aromatic ketones. As the O-acetylated derivative of 2-hydroxybutyrophenone, its
spectral signature is defined by the masking of the phenolic hydroxyl group and the introduction
of an ester moiety. This guide details the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by mechanistic
fragmentation pathways and experimental protocols.[1]

Molecule Profile & Structural Context[2][3][4][5][6]
[71[8][9][10]

o |[UPAC Name: 2-Butanoylphenyl acetate
e Molecular Formula: C12H140s3
» Molecular Weight: 206.24 g/mol [2]

o Key Functional Groups: Aryl ketone, Aryl ester (Acetate)
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e Precursor: 2-Hydroxybutyrophenone (CAS: 2887-61-8)[3]

Synthetic Context: The compound is typically synthesized via the acetylation of 2-
hydroxybutyrophenone using acetic anhydride in the presence of a base (e.g., pyridine). This
transformation is critical for modulating lipophilicity and metabolic stability in drug design.

Mass Spectrometry (EI-MS) Analysis[13]
Fragmentation Mechanics

In Electron lonization (El) MS, 2-Acetoxybutyrophenone exhibits a distinct fragmentation
pattern driven by the lability of the acetate group and the stability of the butyrophenone core.

e Molecular lon (M*): Observed at m/z 206. The peak is generally weak due to facile
fragmentation.

e Primary Fragmentation (Loss of Ketene): The most characteristic pathway for aryl acetates is
the loss of a neutral ketene molecule (CH2=C=0, 42 Da) via a four-membered transition
state, generating the radical cation of the parent phenol (2-hydroxybutyrophenone) at m/z
164.

o Secondary Fragmentation (McLafferty Rearrangement): The resulting m/z 164 ion undergoes
a McLafferty rearrangement involving the butyryl chain, losing propene (42 Da) to form the
enol ion at m/z 122.

» Alpha-Cleavage: Cleavage of the propyl group from the carbonyl leads to the benzoyl cation
species at m/z 121 (or m/z 163 from the parent if acetate is intact, though less favored).

MS Fragmentation Pathway Diagram
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Figure 1: Proposed EI-MS fragmentation pathway for 2-Acetoxybutyrophenone showing the
characteristic loss of ketene.

Infrared Spectroscopy (IR) Analysis[3][7][8][16]
Band Assighment

The IR spectrum serves as a rapid diagnostic tool to confirm acetylation. The disappearance of
the broad O-H stretching band (3200-3500 cm~1) present in the precursor is the primary
indicator of reaction completion.
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. Wavenumber . Assighment
Functional Group Intensity L
(cm™?) Description

Stretching vibration of

the acetate carbonyl.

Higher frequency than
Ester C=0 1760 - 1770 Strong

ketones due to

electron-withdrawing

oxygen.

Stretching vibration of

the butyrophenone
Ketone C=0 1685 — 1695 Strong carbonyl. Conjugation

with the ring lowers

the frequency.

Asymmetric stretching
C-O-C (Ester) 1180 - 1210 Strong of the acetate ester

linkage.

) ) Ring skeletal
Aromatic C=C 1580 — 1600 Medium o
vibrations.

Stretching of methyl
) ) ) and methylene groups
Aliphatic C-H 2850 — 2960 Medium )
in the butyryl and

acetyl chains.

Nuclear Magnetic Resonance (NMR) Analysis[3][7]
[9][14][16]
'H NMR (Proton)

The proton spectrum is characterized by the distinct singlet of the acetate methyl group and the
propyl chain pattern.

e Solvent: CDClIs (Chloroform-d)

o Reference: TMS (0.00 ppm)

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13811184?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 1: Predicted *H NMR Data

Shift (6 ppm)

Multiplicity

Integration

Assignment

7.75-7.85

Doublet of Doublets

1H

H-6 (Aromatic, ortho
to ketone). Deshielded
by carbonyl

anisotropy.

7.50 - 7.60

Multiplet

1H

H-4 (Aromatic, para to

ketone).

7.30-7.40

Multiplet

1H

H-5 (Aromatic, meta

to ketone).

7.10-7.20

Doublet

1H

H-3 (Aromatic, ortho
to acetate). Upfield
relative to H-6.

2.85-2.95

Triplet (J = 7 Hz)

2H

a-CHz (Butyryl).
Adjacent to ketone
carbonyl.[4][5][6][7][8]
[91[10]

2.30-2.35

Singlet

3H

Acetate CHs.
Diagnostic peak for

acetylation.

1.65-1.75

Sextet (J =7 Hz)

2H

B-CHz (Butyryl).

0.95-1.00

Triplet (J = 7 Hz)

3H

y-CHs (Butyryl).

Terminal methyl.

13C NMR (Carbon)

The carbon spectrum confirms the presence of two distinct carbonyl environments.

Table 2: Predicted 3C NMR Data
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Shift (6 ppm) Assignment Notes
200.5 Ketone C=0 Butyryl carbonyl.
169.2 Ester C=0 Acetate carbonyl.
Ipso carbon attached to
148.5 C-2 (Ar-O)
oxygen.
Aromatic carbons (C-4, C-6, C-
130.0 - 134.0 Ar-C
1).
123.0-126.0 Ar-C Aromatic carbons (C-3, C-5).
Aliphatic carbon next to
40.5 a-CH:z
ketone.
21.0 Acetate CHs Methyl carbon of the ester.
Middle methylene of butyryl
17.8 B-CHz _ Y oy
chain.
Terminal methyl of butyryl
13.8 y-CHs Y yy

chain.

Experimental Protocols
General Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, ensuring self-
validation of the structure.

IR Spectroscopy
(Neat/KBr)

Check Functional Groups No OH, New Ester C=0

Check Connectivity g 1H & 13C NMR Acetate Singlet (2.3 ppm
o (CDCI3)
Check MW & Fragments M+ 206, M-42 Fragment

GC-MS/El
(70 eV)

Purified Sample
(2-Acetoxybutyrophenone)

Structural Validation

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13811184?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Integrated analytical workflow for structural confirmation.

Detailed Methodologies

A. NMR Acquisition Protocol

Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of CDCIs (99.8% D) containing
0.03% TMS as an internal standard. Ensure the tube is free of paramagnetic impurities.

Acquisition (*H): Acquire 16 scans with a 30° pulse angle and a relaxation delay (d1) of 1.0
second to ensure quantitative integration of the methyl singlets.

Acquisition (33C): Acquire 512-1024 scans with proton decoupling.

Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference the
residual CHCIs peak to 7.26 ppm (*H) and 77.16 ppm (13C).

. GC-MS Protocol

Inlet: Split injection (50:1) at 250°C.

Column: HP-5MS or equivalent (30m x 0.25mm ID, 0.25um film).

Oven Program: Hold 60°C for 2 min, ramp 15°C/min to 280°C, hold 5 min.
lonization: Electron Impact (EIl) at 70 eV.

Scan Range: m/z 40-400.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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